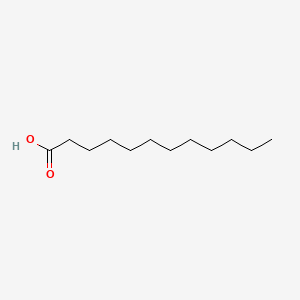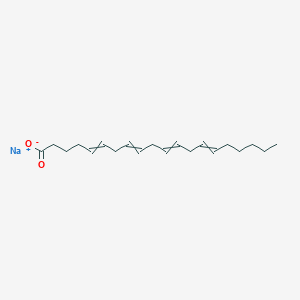
5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)-, commonly known as sodium arachidonate, is a polyunsaturated fatty acid salt. It is derived from arachidonic acid, a crucial component in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes. These compounds play significant roles in inflammatory and immune responses, making sodium arachidonate an important molecule in both biological and medical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)- typically involves the following steps:
Extraction and Purification: Arachidonic acid is extracted from natural sources such as animal liver or fish oil. The extracted acid is then purified through processes like distillation or chromatography.
Neutralization: The purified arachidonic acid is neutralized with a sodium hydroxide solution to form the sodium salt. The reaction is typically carried out in an aqueous medium at room temperature.
Crystallization: The resulting sodium arachidonate is crystallized from the solution, often by cooling or by adding a non-solvent to precipitate the product.
Industrial Production Methods
Industrial production of sodium arachidonate follows similar steps but on a larger scale. The process involves:
Large-scale extraction: from microbial sources like Mortierella alpina, which is known for its high arachidonic acid content.
Chemical synthesis: involving the neutralization of arachidonic acid with sodium hydroxide in large reactors.
Purification and crystallization: using industrial-scale chromatography and crystallization techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form prostaglandins and thromboxanes, which are vital for inflammatory responses.
Reduction: Reduction reactions can convert it into saturated fatty acids.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidizing agents: Such as oxygen or peroxides, are used in the presence of enzymes like cyclooxygenase.
Reducing agents: Such as hydrogen gas in the presence of a catalyst like palladium.
Substitution reagents: Such as other metal salts in aqueous solutions.
Major Products
Prostaglandins: Formed through enzymatic oxidation.
Thromboxanes: Another product of enzymatic oxidation.
Saturated fatty acids: Resulting from reduction reactions.
科学的研究の応用
5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex lipids and as a standard in analytical chemistry.
Biology: Studied for its role in cell signaling and membrane fluidity.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic uses in conditions like arthritis and cardiovascular diseases.
作用機序
The mechanism by which 5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)- exerts its effects involves:
類似化合物との比較
Similar Compounds
5,8,11,14-Eicosatetraenoic acid (Arachidonic acid): The parent compound, which is not in the sodium salt form.
5,8,11,14,17-Eicosapentaenoic acid (EPA): Another polyunsaturated fatty acid with an additional double bond.
5,8,11,14,17,20-Docosahexaenoic acid (DHA): A polyunsaturated fatty acid with six double bonds.
Uniqueness
特性
分子式 |
C20H31NaO2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
sodium;icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1 |
InChIキー |
DDMGAAYEUNWXSI-UHFFFAOYSA-M |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


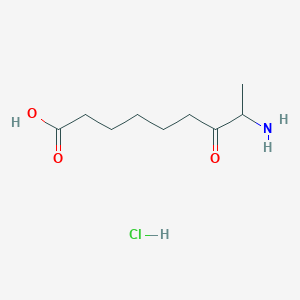
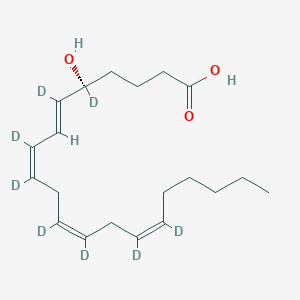
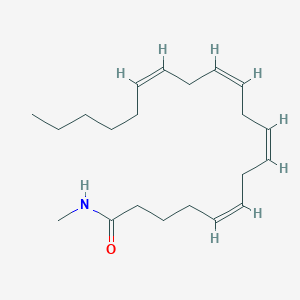
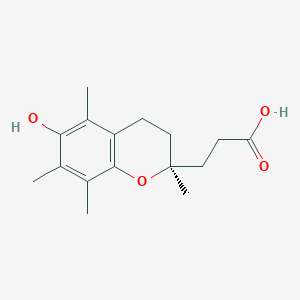
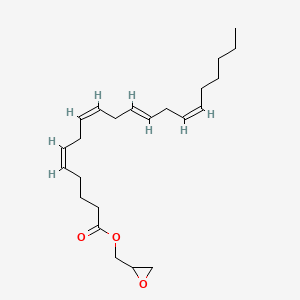
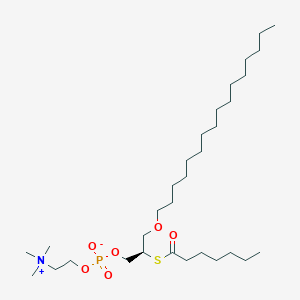
![(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide](/img/structure/B10767187.png)
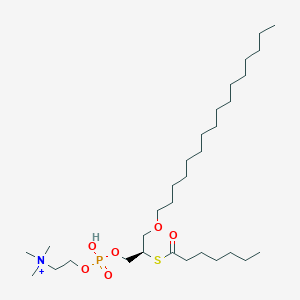

![3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B10767196.png)
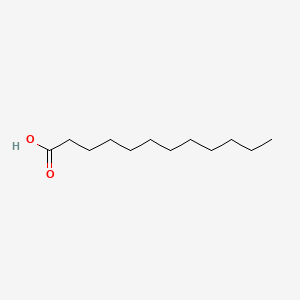
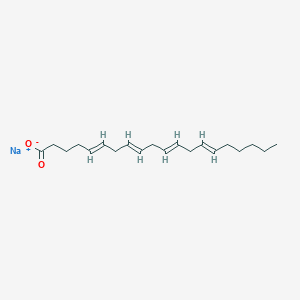
![(5S,7R,8R,10S,12S,13R,14S,17R)-7,12-dihydroxy-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767211.png)
